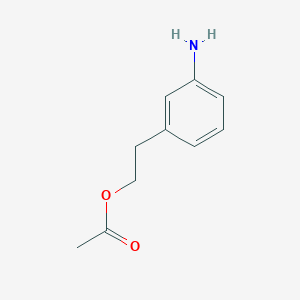

2-(3-Aminophenyl)ethyl acetate

描述

2-(3-Aminophenyl)ethyl acetate (CAS 52273-79-7) is an aromatic ester featuring a meta-substituted aminophenyl group linked to an ethyl acetate moiety. This compound is primarily utilized in organic synthesis, particularly in polymerization and as an intermediate in pharmaceutical chemistry . Its structure combines the electron-donating amino group with the hydrolytically labile ester, making it reactive under acidic or basic conditions. Key applications include its role in synthesizing poly(imines) and poly(ketanils), where the ethyl ester group balances reactivity and stability during high-temperature polycondensation .

属性

IUPAC Name |

2-(3-aminophenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDUZFDDVZEHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)ethyl acetate typically involves the reduction of ethyl 2-(3-nitrophenyl)acetate. One common method is the hydrogenation of ethyl 2-(3-nitrophenyl)acetate using palladium on carbon as a catalyst in methanol. The reaction is carried out under hydrogen gas for several hours, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.

化学反应分析

Types of Reactions

2-(3-Aminophenyl)ethyl acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenethylamine derivatives.

科学研究应用

2-(3-Aminophenyl)ethyl acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-(3-Aminophenyl)ethyl acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding amine, which can further interact with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Ethyl vs. Methyl Esters

- Ethyl 2-(3-Aminophenyl)acetate (CAS 52273-79-7): Exhibits moderate hydrolysis stability due to the ethyl group’s steric bulk, making it suitable for prolonged reactions. Used in polymer synthesis with intrinsic viscosities of 0.02–0.12 dL/g .

- Methyl 2-(3-Aminophenyl)acetate hydrochloride (CAS 150319-83-8): The methyl ester hydrolyzes faster than the ethyl analog, favoring rapid release of the active amino group. The hydrochloride salt enhances water solubility (melting point: 167–170°C), ideal for pharmaceutical formulations .

| Property | Ethyl Ester (CAS 52273-79-7) | Methyl Ester Hydrochloride (CAS 150319-83-8) |

|---|---|---|

| Hydrolysis Rate | Slower | Faster |

| Solubility | Low in water | High (due to salt form) |

| Melting Point | Not reported | 167–170°C |

| Polymerization Utility | High (stable) | Limited (rapid degradation) |

Phenoxy and Thioester Derivatives

- Methyl 2-(3-Aminophenoxy)acetate (CAS 158196-47-5): Incorporates an ether linkage, increasing polarity and hydrogen-bonding capacity.

- Ethyl 2-((3-Aminophenyl)thio)acetate: Replacing oxygen with sulfur creates a thioester, which is more nucleophilic but less stable under oxidative conditions. This derivative is prone to thiol-exchange reactions, limiting its utility in long-term applications .

| Property | Phenoxy Derivative (CAS 158196-47-5) | Thioester Derivative |

|---|---|---|

| Stability | High (ether bond) | Low (oxidative) |

| Reactivity | Moderate | High (nucleophilic) |

| Bioactivity Potential | Antibacterial, antioxidant | Enzyme inhibition |

Substituted Phenyl Analogs

- However, the amino group in 2-(3-aminophenyl)ethyl acetate offers superior nucleophilicity for covalent bonding in polymer backbones .

- Ethyl 2-[(3-Methylphenyl)amino]acetate (CAS 21911-66-0): The methyl substituent on the phenyl ring reduces electronic donation compared to the amino group, decreasing reactivity in electrophilic substitutions. This analog is less effective in polycondensation reactions .

| Property | This compound | 2-(3,4-Dihydroxyphenyl)ethyl Acetate |

|---|---|---|

| Reactivity | High (NH₂ group) | Moderate (OH groups) |

| Application | Polymer synthesis | Natural product isolation |

| Bioactivity | Limited | Antioxidant, antimicrobial |

Complex Heterocyclic Derivatives

- Ethyl 2-(3-Aminophenyl)-4-methylthiazole-5-carboxylate (CAS 209538-96-5): The thiazole ring introduces aromatic heterocyclic character, improving π-π stacking interactions in medicinal chemistry. This compound is explored for kinase inhibition, unlike the simpler ester .

- However, synthesis requires specialized conditions (e.g., Pd/C hydrogenation) .

Key Research Findings

- Polymer Chemistry: Ethyl 3-aminophenyl acetate forms oligomers with amide/imine backbones under HCl catalysis. Replacing ethyl with methyl esters reduces molecular weight due to faster hydrolysis .

- Biological Activity: Thioester derivatives (e.g., Ethyl 2-((3-aminophenyl)thio)acetate) show promise in enzyme inhibition but require stabilization for practical use .

- Natural Product Isolation : Structural analogs like 2-(3,4-dihydroxyphenyl)ethyl acetate from Syringa bark highlight the role of substituents in bioactivity .

生物活性

2-(3-Aminophenyl)ethyl acetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of phenethylamine, characterized by an amino group on the benzene ring and an acetate group attached to the ethyl chain. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

-

Chemical Structure :

The presence of the amino group allows for hydrogen bonding, which can significantly affect its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance, it has shown potential in inhibiting the growth of pathogenic bacteria, which is critical in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 1.0 mg/mL |

| Pseudomonas aeruginosa | 10 | 1.5 mg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics or adjunct therapies.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For example, it has been tested against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 25 |

| CaCo-2 (colon cancer) | 30 |

| MCF-7 (breast cancer) | 28 |

The mechanism through which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully.

The mechanism of action for this compound involves several biochemical interactions:

- The amino group can form hydrogen bonds with cellular targets, influencing their function.

- The acetate group may undergo hydrolysis, releasing acetic acid and potentially reactive amine derivatives that can interact with various biological molecules.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry highlighted the compound's significant antimicrobial activities against Gram-positive and Gram-negative bacteria, reinforcing its potential as a therapeutic agent .

- Anticancer Activity Assessment : In another research article, the compound was shown to inhibit the proliferation of cancer cells effectively, with specific emphasis on its selective toxicity towards malignant cells compared to normal cells .

- Computational Studies : Computational docking studies have suggested that the compound interacts favorably with specific proteins involved in bacterial quorum sensing and cancer pathways, indicating a multifaceted mechanism of action .

常见问题

Q. What are the standard synthetic routes for 2-(3-aminophenyl)ethyl acetate, and how are reaction conditions optimized?

The compound is typically synthesized via catalytic hydrogenation of its nitro precursor. For example, 2-(3-nitrophenyl)ethyl acetate is reduced using 10% Pd/C under a hydrogen atmosphere in methanol, achieving >95% yield . Key optimization parameters include solvent choice (methanol ensures solubility and catalytic efficiency), hydrogen pressure (ambient pressure suffices), and reaction time (4–12 hours, monitored by TLC in 70% ethyl acetate/hexane) .

Q. Which purification methods are effective for isolating this compound?

- Combiflash Chromatography : Gradient elution (0–70% ethyl acetate in hexane) resolves polar byproducts, yielding >98% purity .

- Recrystallization : Ethyl acetate or methanol are preferred solvents due to the compound’s moderate solubility (sparingly soluble in ethyl acetate, soluble in methanol) .

- Filtration : Simple filtration after hydrogenation removes Pd/C catalysts, followed by solvent evaporation .

Q. How is this compound characterized using spectroscopic techniques?

- ¹H NMR : Aromatic protons appear as multiplets (δ 6.5–7.5 ppm), while the ethyl acetate moiety shows a quartet (δ 4.1 ppm, CH₂) and triplet (δ 1.2 ppm, CH₃) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z = 227.1 [M+H]⁺) .

- TLC : Rf values in 70% ethyl acetate/hexane verify reaction progress .

Advanced Research Questions

Q. How do solvent systems influence catalytic hydrogenation efficiency for synthesizing this compound?

- Methanol : Preferred for nitro group reduction due to high solubility of intermediates and compatibility with Pd/C .

- Ethyl Acetate : Used in combinatorial chemistry for biphasic reactions but may slow hydrogenation kinetics due to lower polarity .

- Contradictions : reports 4-hour completion in methanol, while requires 12 hours in ethyl acetate. Solvent polarity and catalyst dispersion are critical variables .

Q. What strategies mitigate side reactions during acetylation or derivatization of this compound?

- Selective Protection : Use acetic anhydride in ethyl acetate at 0°C to acetylate the amine group while preserving the ester functionality .

- pH Control : Neutral conditions prevent ester hydrolysis during aqueous workups .

- Catalyst Screening : Pd/C vs. Raney Nickel may alter selectivity in hydrogenation steps .

Q. How can researchers resolve contradictions in solubility data for this compound?

Conflicting solubility reports arise from varying purity grades (technical vs. analytical) and solvent batches. Systematic testing under controlled conditions is recommended:

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Methanol | >50 | 25°C, neutral pH | [3] |

| Ethyl Acetate | ~10 | 25°C | [3, 16] |

| Water | <1 | 25°C | [3] |

Q. What advanced analytical methods validate batch-to-batch consistency in synthesis?

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.1% .

- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., crystalized from ethyl acetate) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Discrepancies arise from:

- Catalyst Loading : 5% Pd/C ( ) vs. 10% Pd/C ( ) affects reaction rates.

- Hydrogen Source : Balloon vs. high-pressure systems alter H₂ availability .

- Workup Methods : Combiflash ( ) vs. simple filtration ( ) impacts recovery efficiency.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。